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Compound of Interest

Compound Name:
2-(Piperazin-1-yl)acetic acid

hydrate

Cat. No.: B1349982 Get Quote

This technical guide provides a comprehensive overview of 2-(piperazin-1-yl)acetic acid
hydrate, a piperazine derivative of interest to researchers and professionals in drug

development and medicinal chemistry. The document details the compound's chemical

properties, outlines a representative synthetic protocol, and discusses its potential biological

activities, including a proposed mechanism of action.

Chemical and Physical Properties
2-(Piperazin-1-yl)acetic acid can exist in both anhydrous and hydrated forms. The most

common hydrated form is the monohydrate. The key quantitative data for both forms are

summarized below for clear comparison.
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Property
Anhydrous 2-(Piperazin-1-
yl)acetic acid

2-(Piperazin-1-yl)acetic
acid Monohydrate

CAS Number 37478-58-3 667462-09-1

Molecular Formula C₆H₁₂N₂O₂ C₆H₁₄N₂O₃

Molecular Weight 144.17 g/mol [1] 162.19 g/mol

IUPAC Name 2-(piperazin-1-yl)acetic acid
2-(piperazin-1-yl)acetic

acid;hydrate

Melting Point >220 °C >220 °C

Boiling Point (Est.) 292.6±25.0 °C Not available

Storage Temperature
Room Temperature, sealed in

dry conditions

Room Temperature, sealed in

dry conditions

Synthesis and Experimental Protocols
The synthesis of mono-N-substituted piperazines such as 2-(piperazin-1-yl)acetic acid requires

a strategy to prevent dialkylation of the piperazine ring. A common and effective method

involves the use of a protecting group on one of the nitrogen atoms. The following protocol

describes a representative synthesis via N-Boc-piperazine, a widely used intermediate that

ensures mono-alkylation.

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)acetic Acid via N-Boc-piperazine

This procedure is a representative method based on standard N-alkylation and deprotection

techniques for piperazine derivatives.

Step 1: N-Alkylation of Boc-piperazine

Materials:

1-Boc-piperazine

Ethyl bromoacetate (1.1 equivalents)
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Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

Anhydrous acetonitrile (MeCN)

Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add

1-Boc-piperazine and anhydrous potassium carbonate. b. Add anhydrous acetonitrile to

create a suspension. c. Stir the suspension and slowly add ethyl bromoacetate dropwise at

room temperature. d. Heat the reaction mixture to 60-80 °C and monitor its progress using

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e.

Upon completion, cool the reaction to room temperature. f. Filter the mixture to remove the

inorganic salts (K₂CO₃ and KBr). g. Concentrate the filtrate under reduced pressure to yield

the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate. h. Purify the crude

ester by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of the Ester

Materials:

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents)

Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

Procedure: a. Dissolve the purified ester in a mixture of THF and water. b. Add the base

(LiOH or NaOH) and stir the mixture at room temperature until the hydrolysis is complete

(monitored by TLC). c. Acidify the reaction mixture to a pH of approximately 3-4 with a dilute

acid (e.g., 1N HCl). d. Extract the aqueous layer with an organic solvent such as ethyl

acetate. e. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to obtain 2-(4-(tert-butoxycarbonyl)piperazin-1-

yl)acetic acid.

Step 3: Deprotection of the Boc Group

Materials:

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Dichloromethane (DCM) (if using TFA)

Procedure: a. Dissolve the Boc-protected acid in dichloromethane. b. Add trifluoroacetic acid

(typically 25-50% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent and

excess acid under reduced pressure. d. The resulting product is the salt of 2-(piperazin-1-

yl)acetic acid (e.g., trifluoroacetate or hydrochloride salt).

Step 4: Formation of the Hydrate

Procedure: a. To obtain the zwitterionic free base hydrate, dissolve the salt in a minimal

amount of water. b. Adjust the pH to near neutral (pH ~7) by the careful addition of a base

like ammonium hydroxide or by using an ion-exchange resin. c. The product can then be

isolated by lyophilization or by crystallization from an aqueous/organic solvent mixture (e.g.,

water/ethanol or water/isopropanol) to yield 2-(piperazin-1-yl)acetic acid hydrate.

Logical and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic workflow and a proposed biological mechanism

of action for piperazine derivatives.
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Experimental Workflow: Synthesis of 2-(Piperazin-1-yl)acetic Acid Hydrate
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Caption: A diagram illustrating the multi-step synthetic workflow for 2-(piperazin-1-yl)acetic
acid hydrate.

Proposed Signaling Pathway: GABA-A Receptor Antagonism
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Caption: Proposed mechanism of action for piperazine derivatives as GABA-A receptor

antagonists.

Biological Activity and Mechanism of Action
Piperazine derivatives are a well-established class of compounds with a wide spectrum of

pharmacological activities.[2] Many derivatives exhibit significant effects on the central nervous

system (CNS), while others possess antimicrobial properties.[2][3][4]

CNS Activity: GABA-A Receptor Antagonism
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A significant body of research indicates that many piperazine derivatives act as modulators of

the γ-aminobutyric acid type A (GABA-A) receptor.[5][6] The GABA-A receptor is the primary

inhibitory neurotransmitter receptor in the mammalian brain. Its activation by GABA leads to the

opening of a chloride ion channel, hyperpolarization of the neuron, and a subsequent reduction

in neuronal excitability.

Several studies have shown that N-aryl piperazine derivatives can act as antagonists at the

GABA-A receptor.[5][6] This antagonism blocks or reduces the inhibitory effect of GABA.[5] By

inhibiting this primary inhibitory pathway, these compounds can lead to a state of neuronal

disinhibition, which may contribute to the stimulant or psychoactive effects observed with some

members of this chemical class. While the specific activity of 2-(piperazin-1-yl)acetic acid on

this receptor is not extensively documented, this pathway represents a plausible mechanism of

action for simple piperazine derivatives.

Antimicrobial Activity

The piperazine scaffold is a "privileged structure" in medicinal chemistry and is found in

numerous antimicrobial agents.[2] Derivatives have been synthesized and tested against a

range of bacterial and fungal pathogens, with some showing significant potency.[2][4] The

mechanism of antimicrobial action can vary but often involves the disruption of microbial cell

membranes or the inhibition of essential microbial enzymes.[3][7] The specific antimicrobial

profile of 2-(piperazin-1-yl)acetic acid hydrate would require further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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